2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
Properties
IUPAC Name |
2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-21-12-16-3-1-2-4-18(16)25-27(21)13-15-7-9-26(10-8-15)22(29)17-5-6-19-20(11-17)24-14-23-19/h5-6,11-12,14-15H,1-4,7-10,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVMLSCZTWOTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes a benzodiazole moiety, a piperidine group, and a hexahydrocinnolinone core. The molecular formula is with a molecular weight of approximately 351.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 2097891-77-3 |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-inflammatory and analgesic effects. The following sections detail specific activities and findings from various studies.
1. Anti-inflammatory Activity
The compound has shown promise as an inhibitor of Vascular Adhesion Protein 1 (VAP-1), which plays a significant role in inflammatory processes. In vitro studies suggest that the compound can modulate inflammatory pathways by inhibiting the interaction between VAP-1 and its ligands.
2. Analgesic Effects
Preliminary studies indicate that this compound may possess analgesic properties. It has been tested in rodent models for pain relief and demonstrated significant efficacy in reducing pain responses compared to control groups.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the interactions with specific enzymes or receptors modulate various biological pathways. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with receptors associated with pain signaling.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures. For example:
- A study published in Pharmacological Reviews highlighted the diverse biological activities of benzimidazole derivatives, suggesting that modifications to the benzodiazole nucleus can enhance anti-inflammatory and analgesic properties .
- Another investigation focused on the synthesis of analogs of benzodiazole derivatives that exhibited improved activity against specific targets related to pain and inflammation .
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can structural purity be validated?
Answer: The synthesis of benzodiazole-cinnolinone hybrids typically involves multi-step reactions. Key steps include:
- Condensation : Reacting 1H-1,3-benzodiazole-5-carboxylic acid with piperidin-4-ylmethanol derivatives under coupling agents like EDCI/HOBt in DMF .
- Cyclization : Formation of the cinnolin-3-one core via intramolecular cyclization under acidic or thermal conditions.
Q. Structural Validation :
- Spectroscopy : Use -NMR and -NMR to confirm connectivity (e.g., benzodiazole carbonyl at ~170 ppm, cinnolinone C=O at ~165 ppm) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N values (target <0.4% deviation) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | EDCI, HOBt, DMF, RT, 12h | 65–75 | |
| Cyclization | HSO, 80°C, 6h | 50–60 |
Q. What spectroscopic techniques are critical for characterizing intermediates and the final product?
Answer:
- IR Spectroscopy : Identify carbonyl stretches (benzodiazole: ~1680–1700 cm; cinnolinone: ~1640–1660 cm) to track reaction progress .
- NMR : Use DEPT-135 to distinguish CH groups in the piperidine and cinnolinone moieties. NOESY can confirm spatial proximity of the benzodiazole and cinnolinone rings .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates (e.g., piperidine-methyl linkage) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to improve efficiency in benzodiazole-piperidine bond formation .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance scalability .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and minimize byproducts .
Case Study :
A 20% yield increase was achieved using CuI (5 mol%) in tert-amyl alcohol, reducing reaction time from 12h to 8h .
Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar compounds?
Answer:
- Assay Standardization : Control variables like cell line (e.g., HepG2 vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on benzodiazole enhance kinase inhibition) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., PI3Kγ) and validate with mutagenesis studies .
Q. Example SAR Table :
| Substituent | IC (PI3Kγ, nM) | LogP |
|---|---|---|
| -H | 450 | 2.1 |
| -Cl | 120 | 2.8 |
| -OCH | 890 | 1.9 |
| Data adapted from |
Q. What experimental strategies are recommended to elucidate the mechanism of action (MoA)?
Answer:
- Cellular Assays :
- Apoptosis : Annexin V/PI staining in treated vs. untreated cells .
- Cell Cycle : Flow cytometry to assess G1/S arrest (e.g., p21 upregulation) .
- Biochemical Profiling :
- Kinase Inhibition : Screen against a panel of 100+ kinases (DiscoverX KINOMEscan) .
- Proteomics : SILAC-based quantification to identify differentially expressed proteins .
- In Vivo Models : Use zebrafish xenografts for preliminary toxicity and efficacy screening .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to optimize LogP (target 2–3), polar surface area (<140 Å), and hERG inhibition risk .
- Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) with Schrödinger’s QikProp .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed derivatives (e.g., fluorination at C-5 of cinnolinone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
